molecular formula C11H24N2O B13286632 1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol

1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol

Cat. No.: B13286632
M. Wt: 200.32 g/mol
InChI Key: YARCZUYRMJKTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom

Preparation Methods

The synthesis of 1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and 2-methylpropan-2-ol.

    Reaction Conditions: The piperidine is first reacted with an appropriate alkylating agent to introduce the aminoethyl group. This step is usually carried out under basic conditions using a strong base like sodium hydride or potassium tert-butoxide.

    Final Step: The intermediate product is then reacted with 2-methylpropan-2-ol under acidic conditions to yield the final compound. The reaction is typically conducted at elevated temperatures to ensure complete conversion.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: The compound is used in biochemical assays to study enzyme activity and receptor binding.

    Industrial Applications: It is employed in the production of specialty chemicals and materials, including surfactants and catalysts.

Mechanism of Action

The mechanism of action of 1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring and aminoethyl group enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol can be compared with other piperidine derivatives, such as:

    1-(2-Hydroxyethyl)piperidine: Similar structure but with a hydroxyethyl group instead of an aminoethyl group.

    1-(3-Hydroxypropyl)piperidine: Features a hydroxypropyl group, leading to different chemical and biological properties.

    1-(4-Hydroxybutyl)piperidine: Contains a hydroxybutyl group, which affects its reactivity and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives.

Properties

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

IUPAC Name

1-[3-(1-aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol

InChI

InChI=1S/C11H24N2O/c1-9(12)10-5-4-6-13(7-10)8-11(2,3)14/h9-10,14H,4-8,12H2,1-3H3

InChI Key

YARCZUYRMJKTCN-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCN(C1)CC(C)(C)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.